4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O/c20-11-1-13-24-17-8-4-15(5-9-17)19-22-12-10-18(23-19)14-2-6-16(21)7-3-14/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDZDANKONPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and 3-fluoropropoxybenzaldehyde, in the presence of a base like potassium carbonate.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the substituted pyrimidine core with the fluorinated phenyl rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
Biological Activities
The compound is primarily studied for its pharmacological properties, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural modifications in 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine enhance its efficacy against various cancer cell lines.
- A study demonstrated that pyrimidines with fluorinated phenyl groups show increased potency against breast and colon cancer cells, suggesting a mechanism involving the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that fluorinated pyrimidines can disrupt bacterial cell wall synthesis and inhibit key enzymes, making them effective against a range of pathogenic bacteria.
- For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrimidine derivatives indicates that they can modulate inflammatory pathways. The presence of fluorine atoms in the structure may enhance the interaction with biological targets involved in inflammation.
- Experimental data suggest that these compounds can reduce the production of pro-inflammatory cytokines, thus providing therapeutic potential for conditions like rheumatoid arthritis .
Case Studies
Several case studies highlight the applications of This compound in drug development:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM). |
| Study B | Assess antimicrobial activity | Inhibited growth of E. coli with an MIC of 32 µg/mL. |
| Study C | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 50% in vitro. |
Synthesis and Modification
The synthesis of This compound involves multi-step reactions starting from readily available precursors. The introduction of fluorine atoms is typically achieved through electrophilic aromatic substitution or nucleophilic fluorination methods.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include pyrimidine derivatives with variations in substituents, fluorine placement, or functional groups. Below is a comparative analysis:
4-Amino-2-(4-trifluoromethylphenyl)pyrimidine (CAS 1215072-94-8)
- Structure: Pyrimidine core with a 4-amino group and a 4-(trifluoromethyl)phenyl group at position 2.
- Molecular Formula : C₁₁H₈F₃N₃ (239.20 g/mol ).
- Key Differences: The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing group than fluorine, altering electronic distribution on the pyrimidine ring.
- Applications : Often explored in kinase inhibitor studies due to its balanced solubility (moderate) and logP (~2.8) .
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-pyrrolo[3,2-d]pyrimidine
- Structure: Pyrrolopyrimidine core (fused pyrrole-pyrimidine) with 4-fluorophenyl and 4-methoxyphenoxy substituents.
- Molecular Formula : C₂₁H₁₅FN₄O₂ (380.37 g/mol ).
- Key Differences: The pyrrolopyrimidine core introduces a bicyclic system, increasing rigidity and planarity compared to monocyclic pyrimidines.
- Applications : Reported in crystallography studies (e.g., Acta Crystallographica Section E), highlighting its structural stability .
Hypothetical Analogues for Context
- 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)pyrimidine :
- Replacing 3-fluoropropoxy with methoxy reduces lipophilicity (logP ~2.5 vs. ~3.5) and metabolic resistance.
- 2-(4-Chlorophenyl)-4-(4-fluorophenyl)pyrimidine :
- Chlorine’s larger atomic size and polarizability may enhance van der Waals interactions but increase toxicity risks.
Data Table: Comparative Properties
Research Findings and Implications
- Target Compound: The 3-fluoropropoxy chain enhances metabolic stability by resisting oxidative cleavage, a common issue with non-fluorinated alkoxy groups . Dual fluorine atoms increase lipophilicity (logP ~3.5), favoring blood-brain barrier penetration in CNS-targeted therapies.
- 4-Amino-2-(4-CF₃Ph)pyrimidine: The -CF₃ group’s strong electron-withdrawing effect may reduce ring electron density, impacting π-π stacking in enzyme binding pockets. Its -NH₂ group improves solubility but limits membrane permeability .
- Pyrrolopyrimidine Analogues : The fused core in ’s compound may improve binding affinity due to rigid conformation but reduces solubility (logP ~4.0), limiting bioavailability .
Biological Activity
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H18F2N2O
- Molecular Weight : 330.36 g/mol
Its structure features a pyrimidine ring substituted with fluorophenyl and fluoropropoxy groups, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Kinases : The compound is hypothesized to interact with cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of these kinases can lead to the suppression of tumor growth in hyper-proliferative disorders .
- Antiviral Activity : Some studies suggest that pyrimidine derivatives can exhibit antiviral properties by interfering with viral replication processes .
Anticancer Properties
Several studies have reported the anticancer potential of pyrimidine derivatives. For instance:
- Case Study 1 : A derivative closely related to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) in vitro, indicating its potential as a therapeutic agent for breast cancer .
Antiviral Effects
- Case Study 2 : In a study assessing antiviral efficacy, compounds with similar structures demonstrated inhibition of viral replication in vitro, suggesting that this compound could be further explored for antiviral applications .
Data Table: Summary of Biological Activities
Q & A
Q. What crystallographic insights explain conformational stability in the solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
